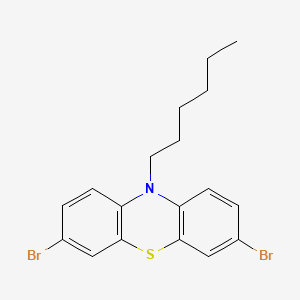

3,7-Dibromo-10-hexylphenothiazine

Descripción general

Descripción

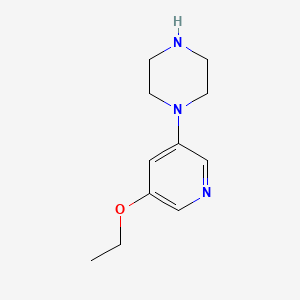

3,7-Dibromo-10-hexylphenothiazine is a chemical compound with the molecular formula C18H19Br2NS . It appears as a white to light yellow powder or crystal .

Synthesis Analysis

The synthesis of this compound involves a reaction with bromine and acetic acid. A stirred solution of 10H-phenothiazine is combined with bromine in acetic acid and stirred at room temperature for 16 hours .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C18H19Br2NS/c1-2-3-4-5-10-21-15-8-6-13(19)11-17(15)22-18-12-14(20)7-9-16(18)21/h6-9,11-12H,2-5,10H2,1H3 . Physical and Chemical Properties Analysis

This compound has a molecular weight of 441.23 . . The melting point ranges from 54.0 to 58.0 °C .Aplicaciones Científicas De Investigación

Synthesis and Electronic Properties

3,7-Diaminophenothiazine derivatives, including 3,7-dibromo-10-hexylphenothiazine, are synthesized via Buchwald-Hartwig coupling and display remarkable semiquinone formation constants and two reversible oxidations at low potentials. Their electronic structure is explored through DFT computations, demonstrating their potential in electronic applications (Pereteanu & Müller, 2013).

Photophysical and Electrochemical Properties

Phenothiazine derivatives, including this compound, are used to create novel conjugated donor-acceptor molecules with enhanced charge transfer characteristics. These molecules are valuable in organic light-emitting diode (OLED) applications due to their ability to fine-tune LUMO energy levels without significantly affecting HOMO energy levels (Zhang et al., 2007).

Photovoltaic Properties

Conjugated copolymers derived from phenothiazines, including this compound, exhibit promising photovoltaic properties. These polymers show good thermal stability and efficient blue-green light emission, suitable for polymer solar cell applications (Tang et al., 2007).

Bromination Mechanism Studies

Studies on the bromination of 10-substituted phenothiazines, such as this compound, provide insights into electrophilic aromatic substitution mechanisms. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields (Chiou et al., 1976).

Conjugated Polymers and Semiconductors

Phenothiazine-based conjugated polymers show potential as hole transport materials in electronic devices due to their favorable ionization potentials and greenish-blue photoluminescence. This makes them good candidates for applications in electroluminescent and other semiconductor devices (Kong et al., 2003).

Safety and Hazards

Propiedades

IUPAC Name |

3,7-dibromo-10-hexylphenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Br2NS/c1-2-3-4-5-10-21-15-8-6-13(19)11-17(15)22-18-12-14(20)7-9-16(18)21/h6-9,11-12H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBNVQQWRLWFGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=C(C=C(C=C2)Br)SC3=C1C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Br2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

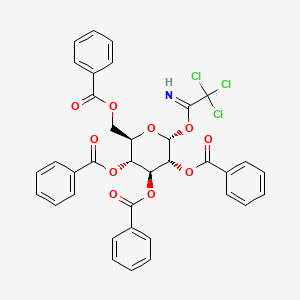

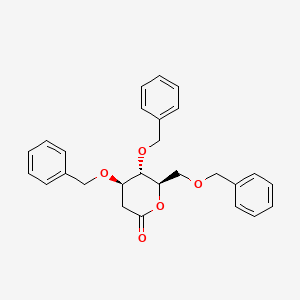

![[(2R,3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] 2,2,2-trichloroethanimidate](/img/structure/B1640787.png)